UAA crosslinker 1
CAS No.:
Cat. No.: VC15881796
Molecular Formula: C9H17N5O4
Molecular Weight: 259.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H17N5O4 |
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Molecular Weight | 259.26 g/mol |
IUPAC Name | (2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C9H17N5O4/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11/h7H,1-6,10H2,(H,12,17)(H,15,16)/t7-/m0/s1 |
Standard InChI Key | RPLCQQYRZLXMKL-ZETCQYMHSA-N |
Isomeric SMILES | C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N |
Canonical SMILES | C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
UAA crosslinker 1 is chemically defined as Nε-[(2-azidoethoxy)carbonyl]-L-lysine hydrochloride, with the molecular formula C₉H₁₇N₅O₄ and a molar mass of 259.26 g/mol . The molecule features an L-lysine backbone modified at the ε-amino group by a 2-azidoethyloxycarbonyl moiety, conferring photoreactive and crosslinking capabilities. The azide group (-N₃) serves as a bioorthogonal handle for subsequent click chemistry reactions, while the lysine side chain ensures compatibility with ribosomal translation machinery .
Key Structural Features:
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Azide Functional Group: Enables strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation .
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Lysine Backbone: Maintains natural amino acid steric and charge profiles, minimizing disruption to protein folding .
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Hydrophilic Carbamate Linker: Enhances aqueous solubility compared to purely hydrophobic crosslinkers .
Solubility and Stability
UAA crosslinker 1 exhibits solubility in dimethyl sulfoxide (DMSO) at 10 mM concentrations and limited solubility in methanol and water . Storage at -20°C under inert atmosphere is recommended to preserve reactivity, with solutions stable for one month at -20°C and six months at -80°C . The compound is light-sensitive, necessitating amber vial storage to prevent azide degradation .
Property | Value | Source |
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Molecular Weight | 259.26 g/mol | |
Solubility (DMSO) | 10 mM | |
Storage Temperature | -20°C (inert atmosphere) | |
Melting Point | >190°C (decomposition) |
Mechanisms of Incorporation into Proteins
Amber Codon Suppression System
UAA crosslinker 1 is incorporated into proteins via the pyrrolysyl-tRNA synthetase/tRNA pair (pylRS/tRNA), which recognizes the amber stop codon (UAG) as a signal for ncAA insertion . This system exploits the orthogonal nature of pylRS in eukaryotic cells, enabling site-specific incorporation without competing with endogenous translation machinery .
Critical Components:
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Engineered tRNA: Recognizes UAG codons and delivers UAA crosslinker 1 to the ribosome .
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Aminoacyl-tRNA Synthetase (RS): Charges tRNA with UAA crosslinker 1, typically requiring mutations to accommodate the azide moiety .
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Expression Vector: Co-expresses target protein (containing amber mutations) with pylRS/tRNA components .
Efficiency and Fidelity
Incorporation efficiency depends on codon context, with flanking nucleotides influencing translation rates. Studies report yields of 2–20 mg/L for recombinant proteins containing UAA crosslinker 1 in mammalian expression systems . Fidelity exceeds 99% when using optimized pylRS variants, as verified by mass spectrometry .
Applications in Protein Interaction Mapping
Photoactivatable Crosslinking
UAA crosslinker 1’s azide group enables UV-induced (365 nm) crosslinking to proximal proteins within 3–5 Å, capturing transient interactions in live cells . This approach preserves native protein conformations, overcoming limitations of co-immunoprecipitation in detergent-disrupted membranes .
Case Study: Toxoplasma gondii Inner Membrane Complex (IMC)
Researchers incorporated UAA crosslinker 1 into ILP1, an IMC cytoskeletal protein, identifying interactions with alveolins IMC3 and IMC6 . Key findings:
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Crosslinking Sites: Residues Y160 and Q168 in ILP1’s coiled-coil domain crosslinked to IMC3 (65 kDa complex) .
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Structural Insights: The IMC6 N-terminal domain (residues 1–290) mediates binding to ILP1’s E209 residue .
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Validation: Denaturing immunoprecipitation confirmed specificity, eliminating false positives from cytoskeletal entrapment .
Chemical Crosslinking via Bioorthogonal Chemistry
The azide-alkyne cycloaddition permits two-stage labeling:
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In Vivo Incorporation: UAA crosslinker 1 introduced at target sites.
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Ex Vivo Conjugation: Strain-promoted cyclooctyne reagents label azides for pull-down assays .
This strategy identified β-catenin interactors in Wnt signaling pathways, achieving 5-fold higher specificity than traditional crosslinkers .
Comparative Analysis with Alternative Crosslinkers
Advantages Over Homobifunctional Reagents
Parameter | UAA Crosslinker 1 | DSS/BS³ Crosslinkers |
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Specificity | Site-specific (amber codon) | Random lysine targeting |
Crosslinking Radius | 3–5 Å | 11–14 Å |
Live Cell Compatibility | Yes | Limited (membrane impermeant) |
Post-labeling | Click chemistry compatible | None |
Future Directions and Challenges
Multiplexed Interaction Profiling
Coupling UAA crosslinker 1 with tandem mass tags (TMT) enables quantitative interactome mapping across cellular states. Preliminary data suggest <20% technical variability in triplicate analyses .
Targeted Drug Delivery
Antibody-drug conjugates (ADCs) utilizing UAA crosslinker 1 show promise:
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DAR (Drug-Antibody Ratio): Site-specific conjugation achieves DAR=4 vs. DAR=2–3 for stochastic lysine methods .
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Stability: Serum half-life extends from 48 hours (traditional ADCs) to 72 hours in murine models .
Limitations and Mitigation Strategies
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